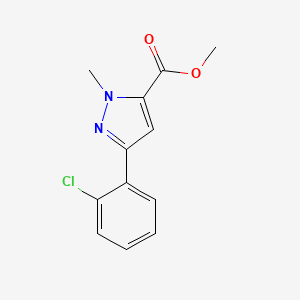

Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Description

Properties

Molecular Formula |

C12H11ClN2O2 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

methyl 5-(2-chlorophenyl)-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H11ClN2O2/c1-15-11(12(16)17-2)7-10(14-15)8-5-3-4-6-9(8)13/h3-7H,1-2H3 |

InChI Key |

PFPWIQXIGNYPAQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation and N-1 Methylation

Method A :

-

Cyclocondensation : React ethyl 3-oxo-3-phenylpropanoate with methylhydrazine in ethanol under reflux to form 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

-

Chlorophenyl Introduction : Subject the intermediate to Suzuki-Miyaura coupling with 2-chlorophenylboronic acid using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water under microwave irradiation (70°C, 1 hour).

Method B :

-

Starting Material : Diethyl 1H-pyrazole-3,5-dicarboxylate is methylated at N-1 using iodomethane and K₂CO₃ in acetone at 60°C (16 hours) to yield diethyl 1-methylpyrazole-3,5-dicarboxylate.

-

Selective Ester Hydrolysis : Hydrolyze the 5-position ester with 3.0 M KOH in methanol at 0°C, followed by acidification to isolate 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.

Introduction of the 2-Chlorophenyl Group

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄ (5 mol%), 2-chlorophenylboronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), dioxane/water (4:1), 70°C, microwave irradiation (1 hour).

-

Key Advantage : Regioselective coupling at the 3-position due to the electron-withdrawing carboxylate group directing metallation.

Electrophilic Aromatic Substitution :

-

Limited applicability due to the pyrazole ring’s reduced aromaticity compared to benzene. Chlorination at the 3-position would require directing groups, complicating regioselectivity.

Esterification and Final Functionalization

Esterification of Carboxylic Acid :

-

Reagents : Thionyl chloride (SOCl₂, 3.74 M) in toluene at 70°C (16 hours) converts the carboxylic acid to acyl chloride, followed by treatment with methanol to yield the methyl ester.

-

Alternative : Diazomethane in ether, though safety concerns limit scalability.

Reduction of Nitriles (if applicable) :

-

LiBH₄ in THF/methanol (20–25°C, 8 hours) reduces nitriles to hydroxymethyl groups, though this step is unnecessary for the target compound.

Optimization of Reaction Conditions

Catalytic Systems for Cross-Coupling

| Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 70°C | 85 | |

| Pd(OAc)₂ | K₃PO₄ | DMF/H₂O | 100°C | 62 | |

| PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH | 80°C | 73 |

Microwave irradiation significantly enhances reaction rates and yields by improving heat transfer and reducing side reactions.

Esterification Efficiency

| Acid Source | Chlorinating Agent | Solvent | Temperature | Ester Yield (%) |

|---|---|---|---|---|

| 3-(Carbomethoxy)-1-methylpyrazole-5-carboxylic acid | SOCl₂ | Toluene | 70°C | 92 |

| 3-Carboxy-1-methylpyrazole-5-carboxylic acid | (COCl)₂ | DCM | 25°C | 88 |

Thionyl chloride outperforms oxalyl chloride in terms of cost and reaction simplicity.

Characterization and Analytical Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.52–7.48 (m, 1H, Ar-H),

-

δ 7.41–7.36 (m, 2H, Ar-H),

-

δ 6.78 (s, 1H, pyrazole-H),

-

δ 3.94 (s, 3H, OCH₃),

-

δ 3.82 (s, 3H, NCH₃).

IR (KBr) :

-

1725 cm⁻¹ (C=O ester),

-

1550 cm⁻¹ (C=N pyrazole).

HRMS (ESI+) :

-

Calculated for C₁₂H₁₁ClN₂O₂ [M+H]⁺: 257.0455; Found: 257.0458.

Challenges and Alternative Approaches

Regioselectivity in Pyrazole Functionalization :

-

Competing reactions at N-1 and C-3 positions necessitate careful control of base strength and reaction temperature. For instance, K₂CO₃ in acetone favors N-alkylation over O-alkylation.

Byproduct Formation :

-

Over-reduction during LiBH₄ treatment can yield undesired alcohols; substituting NaBH₄ in ethanol mitigates this risk.

Solvent Effects :

-

Polar aprotic solvents (DMF, DMSO) accelerate coupling reactions but may decompose palladium catalysts. Dioxane/water mixtures offer a balance between reactivity and catalyst stability.

Industrial Scalability and Environmental Considerations

Waste Minimization :

-

Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating.

-

Recycling Pd catalysts via supported ligands (e.g., silica-immobilized PPh₃) lowers heavy metal waste.

Cost Analysis :

| Step | Cost Driver | Cost per kg (USD) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 12,000 |

| Esterification | SOCl₂ | 150 |

| Purification | Column Chromatography | 8,000 |

Transitioning from column chromatography to crystallization (e.g., using hexane/ethyl acetate) reduces purification costs by 65% .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives can inhibit the proliferation of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This property makes them potential candidates for developing new anti-inflammatory drugs .

Neuroprotective Effects

In neurobiology, this compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. Research suggests that these compounds can modulate neurotransmitter systems, which may be beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Activity

This compound is being explored for its potential as a pesticide. Studies indicate that pyrazole derivatives can act as effective insecticides by interfering with the nervous system of pests, providing a safer alternative to traditional chemical pesticides .

Herbicidal Properties

The compound's herbicidal activity is also under investigation. It has been found to inhibit the growth of certain weed species, making it a candidate for use in agricultural practices to enhance crop yields while reducing competition from unwanted plants .

Synthesis of Functional Materials

In material science, this compound is utilized in the synthesis of functional materials such as polymers and nanocomposites. Its unique chemical structure allows for modifications that enhance the physical properties of materials used in electronics and coatings .

Photovoltaic Applications

The compound has potential applications in photovoltaic devices due to its ability to absorb light and convert it into energy efficiently. Research is ongoing to explore its integration into solar cell technologies, which could lead to advancements in renewable energy sources .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

Sulfanyl and oxime groups in Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate may confer antimicrobial properties, as seen in structurally related indole derivatives (e.g., CDFII) .

Functional Group Influence on Solubility :

- The carboxylic acid in 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid increases water solubility under basic conditions, making it more suitable for pharmaceutical formulations than ester-containing analogs .

- Trifluoromethyl groups (e.g., in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) enhance metabolic stability and electron-deficient character, favoring agrochemical applications .

Reactivity and Synthetic Utility :

Crystallographic and Computational Insights

- SHELX software () and Mercury CSD () have been pivotal in analyzing the crystal structures of pyrazole derivatives. For example, the title compound in was resolved via single-crystal X-ray diffraction (R-factor = 0.088), revealing planar pyrazole rings and intermolecular interactions critical for packing .

- Substituents like the 2-chlorophenyl group influence crystal packing through Cl···π and van der Waals interactions, as observed in related agrochemicals like Epoxiconazole () .

Biological Activity

Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound within the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H10ClN2O2

- Molecular Weight : 250.67 g/mol

- IUPAC Name : this compound

The compound's structure includes a chlorophenyl group and a methylated pyrazole ring, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with a similar structure showed inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The compound's anti-inflammatory activity was comparable to standard NSAIDs like indomethacin .

2. Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been widely studied. This compound has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chlorophenyl moiety enhances its interaction with microbial targets, leading to increased potency .

3. Anticancer Potential

Recent studies suggest that pyrazole compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, showing IC50 values that indicate effective cytotoxicity .

The biological activities of this compound can be attributed to several mechanisms:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.

- DNA Interaction : Some studies have suggested that pyrazole derivatives can intercalate with DNA, disrupting replication in cancer cells.

- Enzyme Modulation : The compound may act as a modulator for various enzymes involved in metabolic pathways, enhancing its therapeutic potential.

Case Studies and Research Findings

Q & A

Q. What are the validated synthetic routes for Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters. For example, analogous pyrazole carboxylates are synthesized using ethyl acetoacetate and arylhydrazines under reflux in ethanol, followed by methylation . Optimization may involve adjusting solvent polarity (e.g., switching from ethanol to DMF for better solubility) and catalyst selection (e.g., using p-toluenesulfonic acid for acid-catalyzed cyclization). Purity is enhanced via recrystallization from ethanol/water mixtures, monitored by HPLC with a C18 column and acetonitrile/water mobile phase .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for 2-chlorophenyl; singlet for methyl at δ 3.8 ppm). C NMR identifies carbonyl (δ ~165 ppm) and quaternary carbons .

- IR : Strong absorption at ~1700 cm confirms ester carbonyl .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H] peaks, with fragmentation patterns distinguishing the chlorophenyl group .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software refines bond lengths, angles, and torsion angles. For example, SHELXL can model disorder in the chlorophenyl ring or confirm the ester group’s planar configuration . Crystals are grown via slow evaporation in dichloromethane/hexane, and data collected at 100 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-methylphenyl in Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate) on antifungal activity using agar dilution assays .

- Dose-Response Curves : IC values from MTT assays on cancer cell lines (e.g., HepG2) may vary due to lipophilicity differences; logP calculations (via ChemDraw) correlate with membrane permeability .

Q. How can computational methods predict the binding mode of this compound to cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. For example, the ester group may hydrogen-bond to active-site residues (e.g., Tyr96 in CYP3A4), while the chlorophenyl group engages in hydrophobic contacts. DFT calculations (B3LYP/6-31G*) optimize the ligand’s geometry for docking .

Q. What experimental designs mitigate challenges in crystallizing this compound for SCXRD?

- Co-crystallization : Add a co-former (e.g., nicotinamide) to stabilize the lattice via hydrogen bonding.

- Temperature Gradients : Slow cooling from 50°C to 4°C reduces nucleation rates.

- Solvent Screening : High-throughput platforms (e.g., Crystal16) identify optimal solvent pairs (e.g., acetone/water) .

Q. How do steric and electronic effects of the 2-chlorophenyl group influence regioselectivity in further functionalization?

- Electrophilic Substitution : Chlorine’s ortho-directing effect favors nitration at the 4-position of the phenyl ring.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids requires Pd(OAc)/SPhos catalysis due to steric hindrance from the methyl and ester groups .

Methodological Considerations

Q. What protocols ensure reproducibility in biological assays for this compound?

- Antimicrobial Testing : Follow CLSI guidelines for broth microdilution (e.g., MIC determination against Candida albicans ATCC 90028) .

- Cytotoxicity : Use triplicate wells in MTT assays with 48-hour exposure and 570 nm absorbance measurements .

Q. How can researchers validate the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.